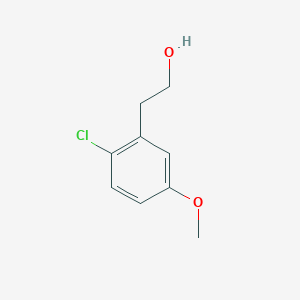
2-Chloro-5-methoxybenzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring a chloro group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzeneethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methoxybenzeneethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-5-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Chloro-5-methoxybenzeneethane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5-methoxybenzaldehyde.
Reduction: 2-Chloro-5-methoxybenzeneethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methoxybenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methoxybenzeneethanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chloro and methoxy groups can influence its binding affinity and reactivity with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Chloro-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
2-Chloro-5-methoxybenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential biological activity compared to its similar compounds. The combination of chloro, methoxy, and ethanol groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H11ClO2 |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
2-(2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
LGHHWLSRPXJYOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















